(5-Methylisoxazol-4-yl)methanol

説明

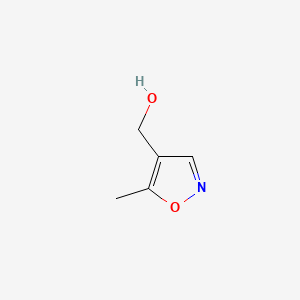

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4-5(3-7)2-6-8-4/h2,7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKINZVWZUPBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309186 | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-49-5 | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100367-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-isoxazolemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,2-oxazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Chemical Transformations of 5 Methylisoxazol 4 Yl Methanol

Chemical Reactions of the Hydroxymethyl Functionality

The hydroxymethyl group at the 4-position of the isoxazole (B147169) ring readily undergoes reactions typical of a primary alcohol, including oxidation, reduction, esterification, and etherification.

Oxidative Transformations to Carbonyl and Carboxyl Derivatives

The primary alcohol of (5-Methylisoxazol-4-yl)methanol can be selectively oxidized to the corresponding aldehyde, 5-methylisoxazole-4-carbaldehyde, or further to the carboxylic acid, 5-methylisoxazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, oxidation with pyridinium (B92312) chlorochromate (PCC) can efficiently yield the aldehyde. nih.gov Stronger oxidizing agents will produce the carboxylic acid. google.comresearchgate.net

These transformations are pivotal for introducing further complexity into the molecule. The resulting carbonyl and carboxyl groups serve as handles for a variety of subsequent reactions, such as condensations, amidations, and esterifications, expanding the synthetic utility of the this compound scaffold.

Reductive Processes and Hydrogenation Studies

The hydroxymethyl group is already in a reduced state. Further reduction would involve cleavage of the C-O bond, a process that is not commonly reported for this specific compound. Hydrogenation studies on this compound itself are not extensively documented in the literature. However, the isoxazole ring can be susceptible to reductive cleavage under certain hydrogenation conditions, which is discussed in the ring-opening section.

Esterification and Etherification Reactions

As a primary alcohol, this compound readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst or a coupling agent. nih.gov Similarly, etherification can be achieved by reacting it with alkyl halides under basic conditions, following the Williamson ether synthesis protocol, or through other modern etherification methods. organic-chemistry.org These reactions allow for the introduction of a wide array of functional groups, modifying the steric and electronic properties of the molecule for various applications.

Electrophilic and Nucleophilic Reactions of the Isoxazole Ring System

The isoxazole ring is an aromatic heterocycle, but its reactivity towards electrophiles and nucleophiles is influenced by the presence of the nitrogen and oxygen atoms, which create a non-uniform electron distribution. Generally, electrophilic substitution on the isoxazole ring is known to occur preferentially at the C4 position. reddit.com However, in this compound, this position is already substituted.

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also possible, particularly if a good leaving group is present. For example, nitroisoxazoles can undergo SNAr reactions with various nucleophiles. rsc.org

Ring-Opening and Rearrangement Processes of the Isoxazole Core

The isoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, often initiated by reduction or treatment with certain reagents. For instance, reductive ring-opening of isoxazoles can lead to the formation of enamines. beilstein-journals.org Another documented process is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent, which proceeds via N-O bond cleavage. researchgate.net

Rearrangement reactions of the isoxazole core, such as the Boulton-Katritzky rearrangement, have also been observed in related isoxazole systems, particularly those with specific substitution patterns. beilstein-journals.org This type of rearrangement typically involves the transposition of ring atoms and can lead to the formation of different heterocyclic systems.

Multi-Component Reactions and Heterocycle Annulation

This compound and its derivatives can participate in multi-component reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.govfrontiersin.orgorganic-chemistry.orgorganic-chemistry.org For example, derivatives of 3-amino-5-methylisoxazole (B124983) have been utilized in three-component reactions with aldehydes and pyruvic acids to synthesize pyrrolone derivatives. researchgate.net

Furthermore, the functional groups on the this compound scaffold can be used to build additional heterocyclic rings onto the isoxazole core, a process known as heterocycle annulation. This strategy is valuable for the synthesis of fused heterocyclic systems, which are often of interest in medicinal chemistry. beilstein-journals.org

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (5-Methylisoxazol-4-yl)methanol. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals are expected for the methyl group (CH₃), the methylene (B1212753) group (CH₂), the hydroxyl proton (OH), and the isoxazole (B147169) ring proton (if any, though the 4-position is substituted). The chemical shifts (δ) are influenced by the electron-withdrawing nature of the isoxazole ring and the adjacent oxygen atom. The expected signals would include a singlet for the methyl protons, a singlet or doublet for the methylene protons (which may show coupling to the hydroxyl proton depending on the solvent and conditions), and a broad singlet for the hydroxyl proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The spectrum for this compound would show characteristic signals for the methyl carbon, the methylene carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms. For instance, the carbons of the isoxazole ring typically resonate at lower fields (higher ppm values) compared to the aliphatic methyl and methylene carbons. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between directly bonded protons and carbons. nih.gov This helps in the unambiguous assignment of the ¹H and ¹³C signals, confirming the CH₃ and CH₂ groups and their positions relative to the isoxazole ring. nih.govresearchgate.net

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 5-CH₃ | ~2.4 | ~12 | Singlet |

| 4-CH₂OH | ~4.5 | ~55 | Singlet/Doublet |

| 4-CH₂OH | Variable (broad) | - | Singlet |

| C3 | - | ~158 | - |

| C4 | - | ~110 | - |

| C5 | - | ~170 | - |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (HR-ESI-MS, EIMS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This soft ionization technique is ideal for determining the accurate mass of the molecule. For this compound (C₅H₇NO₂), HR-ESI-MS in positive ion mode would be expected to show a protonated molecular ion [M+H]⁺. mdpi.com The high resolution allows for the determination of the elemental formula by comparing the measured mass with the calculated theoretical mass.

Electron Ionization Mass Spectrometry (EIMS): EIMS is a harder ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural confirmation. Key fragmentation pathways for this compound would likely involve the loss of the hydroxyl group, the entire methanol (B129727) side chain, or cleavage of the isoxazole ring, providing valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This is particularly useful for analyzing the compound within a complex mixture or for confirming its identity and purity following a synthesis reaction. nih.govresearchgate.net The compound can be separated from impurities before being introduced into the mass spectrometer for analysis. nih.gov

| Ion | Formula | Calculated m/z | Technique | Comment |

|---|---|---|---|---|

| [M]⁺· | C₅H₇NO₂ | 113.0477 | EIMS | Molecular Ion |

| [M+H]⁺ | C₅H₈NO₂ | 114.0550 | HR-ESI-MS | Protonated Molecule |

| [M-OH]⁺ | C₅H₆NO | 96.0444 | EIMS | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | C₄H₄NO | 82.0287 | EIMS | Loss of hydroxymethyl radical |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czmsu.edu

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad and intense band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. pressbooks.pubopenstax.org C-H stretching vibrations for the methyl and methylene groups will appear just below 3000 cm⁻¹. The vibrations associated with the isoxazole ring, including C=N and C=C stretching, typically occur in the 1650-1400 cm⁻¹ region. mdpi.com A strong absorption corresponding to the C-O stretching of the primary alcohol will be present in the 1050-1150 cm⁻¹ range. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Alcohol |

| 2960-2850 | C-H Stretch | Methyl, Methylene |

| ~1610 | C=N Stretch | Isoxazole Ring |

| ~1450 | C=C Stretch | Isoxazole Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. This technique determines the precise positions of atoms within the crystal lattice, revealing bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not widely reported, analysis of the closely related compound, 5-Methylisoxazole-4-carboxylic acid, provides significant insight. researchgate.net This analog crystallizes in the orthorhombic space group Pnma. researchgate.net In its crystal structure, strong intermolecular O-H···N hydrogen bonds link the molecules into linear chains. researchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, where the hydroxyl group (O-H) of one molecule interacts with the nitrogen atom of the isoxazole ring of an adjacent molecule. This interaction would be a dominant factor in the crystal packing, likely forming chains or sheets. researchgate.netresearchgate.net The planarity of the isoxazole ring would also be confirmed, along with the geometry of the methyl and hydroxymethyl substituents relative to the ring.

| Parameter | Predicted Value/Feature |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma (or similar) |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonds |

| Dominant Packing Motif | Supramolecular chains or sheets |

Chromatographic Techniques for Purity Assessment and Mixture Separation (HPLC)

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

A reverse-phase (RP) HPLC method is typically employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A method developed for the related compound 5-Methylisoxazole-4-carboxylic acid utilizes a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com A similar system would be effective for this compound. The compound's purity can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks, typically using a UV detector set to a wavelength where the isoxazole ring absorbs strongly (around 210-260 nm). sigmaaldrich.combirchbiotech.comcovachem.com Gradient elution, where the mobile phase composition is changed over time, may be used to achieve optimal separation of impurities with different polarities. carlroth.com

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water mixture (with acid modifier) sielc.com |

| Detection | UV-Vis (e.g., 220 nm or 254 nm) sigmaaldrich.com |

| Mode | Isocratic or Gradient Elution |

| Purpose | Purity assessment, quantification |

Computational and Theoretical Investigations of 5 Methylisoxazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT studies, B3LYP/6-311 G(d,p) level)

Quantum chemical calculations are fundamental tools for elucidating the electronic structure and thermodynamic stability of molecules like (5-Methylisoxazol-4-yl)methanol. Density Functional Theory (DFT) has become a particularly prevalent method for these investigations due to its balance of computational cost and accuracy. nih.gov A common and robust combination of methods for such studies involves the B3LYP functional with a 6-311G(d,p) basis set. nih.gov

These calculations begin by determining the molecule's optimized geometric structure, which corresponds to the lowest energy conformation on the potential energy surface. This process yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, theoretical calculations would provide the precise spatial arrangement of the isoxazole (B147169) ring, the methyl group, and the methanol (B129727) substituent. The stability of the molecule is inferred from its total electronic energy and vibrational frequency calculations, which also confirm that the optimized structure is a true energy minimum.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: These are representative values based on DFT studies of similar heterocyclic systems.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length | O1-N2 (isoxazole) | ~ 1.42 Å |

| Bond Length | N2-C3 (isoxazole) | ~ 1.31 Å |

| Bond Length | C4-C5 (isoxazole) | ~ 1.39 Å |

| Bond Length | C4-C(methanol) | ~ 1.51 Å |

| Bond Length | C(methanol)-OH | ~ 1.43 Å |

| Bond Angle | C5-O1-N2 | ~ 109° |

| Bond Angle | O1-N2-C3 | ~ 111° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO analysis)

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. ossila.commalayajournal.org The spatial distribution of these orbitals indicates the most probable sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the oxygen atom of the hydroxyl group. The LUMO is likely distributed across the π-system of the isoxazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. malayajournal.orgresearchgate.net

Table 2: Representative FMO Properties for this compound Note: Values are hypothetical, based on data for analogous heterocyclic compounds. malayajournal.org

| Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -6.5 eV | Region of electron donation (nucleophilic character) |

| LUMO | ~ -1.1 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Indicates high kinetic stability |

Molecular Docking and Binding Interaction Studies with Receptor Models

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a receptor, typically a protein. nih.gov This method is instrumental in drug discovery and design. In a hypothetical study, this compound would be docked into the binding pocket of a target enzyme to evaluate its potential as an inhibitor.

The docking process involves sampling numerous conformations and orientations of the ligand within the receptor's active site and scoring them based on a scoring function. This function estimates the binding free energy, with lower energy scores indicating more favorable binding. researchgate.net The analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds (e.g., involving the ligand's hydroxyl group), hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the receptor. nih.govresearchgate.net For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the methyl group and the isoxazole ring could form hydrophobic and π-π interactions.

Table 3: Hypothetical Molecular Docking Results for this compound

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Asp-121 | Hydrogen Bond (with -OH) | 2.1 Å |

| Tyr-85 | Hydrogen Bond (with N of isoxazole) | 2.9 Å |

| Phe-170 | π-π Stacking (with isoxazole ring) | 3.8 Å |

| Leu-78 | Hydrophobic (with -CH3) | 4.1 Å |

| Binding Affinity | (Gibbs Free Energy) | -7.2 kcal/mol |

Conformational Analysis and Intermolecular Interaction Mapping (e.g., Hirshfeld Surface Analysis)

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily involve the rotation around the bond connecting the methanol group to the isoxazole ring. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal packing. nih.govnih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: Data is representative of analyses on similar organic molecules. nih.govmdpi.com

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45% | Predominant, non-specific van der Waals contacts |

| O···H / H···O | 25% | Represents hydrogen bonding involving the hydroxyl and isoxazole oxygen |

| C···H / H···C | 18% | Weak C-H···π or C-H···O interactions |

| N···H / H···N | 8% | Contacts involving the isoxazole nitrogen atom |

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is vital for optimizing lead compounds in drug design by predicting the activity of novel, yet-to-be-synthesized analogues.

To develop a QSAR model for derivatives of this compound, a set of related molecules with known biological activities would be used as a training set. For each molecule, a wide range of "molecular descriptors" are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to generate an equation that links these descriptors to the observed activity. This model can then be used to predict the activity of new designs based solely on their computed descriptors.

Table 5: Key Molecular Descriptors for a QSAR Study of this compound Analogues

| Descriptor Class | Specific Descriptor | Property Represented |

|---|---|---|

| Electronic | HOMO/LUMO Energies | Reactivity, electron-donating/accepting ability |

| Dipole Moment | Molecular polarity | |

| Steric | Molecular Weight | Molecular size |

| Molecular Volume | Bulkiness and shape | |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener Index | Molecular branching and compactness |

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling, particularly using DFT, provides profound insights into chemical reaction mechanisms that are often difficult to probe experimentally. This involves mapping the entire potential energy surface of a reaction to identify the lowest energy pathway from reactants to products.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists can model the structures and energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy relative to the reactants defines the activation energy barrier. A high activation barrier indicates a slow reaction, while a low barrier suggests a faster, more favorable process. By locating transition states and calculating these barriers, researchers can validate proposed mechanisms, understand reaction kinetics, and predict the regioselectivity or stereoselectivity of a chemical transformation.

Advanced Research Applications of 5 Methylisoxazol 4 Yl Methanol and Its Chemical Derivatives

Role as a Versatile Chemical Building Block for Complex Organic Architectures

(5-Methylisoxazol-4-yl)methanol serves as a fundamental building block in the construction of a wide array of complex organic molecules. biolmolchem.com The presence of the hydroxyl group allows for a variety of chemical transformations, making it a versatile synthon for creating more intricate structures. nih.govresearchgate.net Organic chemists utilize this compound as a starting material or key intermediate in multi-step syntheses, leveraging the isoxazole (B147169) core's stability and the reactivity of its side chain. nih.gov

The isoxazole ring itself can be synthesized through various methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govwikipedia.org Once formed, the this compound moiety can be further functionalized. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations open up pathways to a diverse range of derivatives with tailored properties. biolmolchem.com

Development of Chemical Probes and Molecular Tools for Biological Systems Research

The unique properties of the isoxazole nucleus make it an excellent scaffold for the development of chemical probes and molecular tools to investigate biological systems. mskcc.org These probes are small molecules designed to interact with specific biological targets, such as proteins, allowing researchers to study their function in a cellular context. nih.gov The development of such tools often begins with a pharmacophore that can be systematically modified, a role for which this compound and its derivatives are well-suited. mskcc.org

By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups to the isoxazole core, scientists can create probes for a variety of applications, including fluorescence microscopy, affinity purification, and photoaffinity labeling. mskcc.orgrsc.org For example, a fluorescently labeled isoxazole derivative can be used to visualize the localization of its target protein within a cell. Similarly, a biotinylated version can be used to pull down the target protein and its binding partners from a cell lysate, enabling the study of protein-protein interaction networks. mskcc.org

The isoxazole moiety can also be incorporated into inhibitors of specific enzymes, such as kinases or proteases. daneshyari.com These inhibitors can then be used as chemical tools to probe the biological role of these enzymes in health and disease. The development of potent and selective inhibitors often involves extensive structure-activity relationship (SAR) studies, where the isoxazole scaffold is systematically modified to optimize binding affinity and selectivity. nih.gov

Applications in Materials Science and Polymer Chemistry

The isoxazole ring and its derivatives, including this compound, are finding increasing applications in the fields of materials science and polymer chemistry. researchgate.net The thermal stability and specific electronic properties of the isoxazole nucleus make it an attractive component for the design of novel polymers and organic materials with tailored functionalities. researchgate.net

Research has explored the synthesis of vinyl derivatives of isoxazoles, which can then be polymerized to create polymers with pendant isoxazole rings. researchgate.net These polymers may exhibit unique properties, such as high thermal stability or specific optical and electronic characteristics, making them suitable for applications in areas like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net

Furthermore, isoxazole derivatives have been investigated for their potential use as liquid crystals. researchgate.net By modifying the structure of the isoxazole molecule, for example, by introducing long alkyl chains or other mesogenic groups, it is possible to induce liquid crystalline behavior. These materials could find applications in display technologies and other advanced optical devices. The ability to tune the properties of isoxazole-based materials through synthetic chemistry makes this class of compounds a promising area of research in materials science. researchgate.net

Utilization in Targeted Molecular Delivery Systems (Chemical Conjugation Techniques)

The principles of chemical conjugation are central to the development of targeted molecular delivery systems, and this compound derivatives can play a role in this field. By functionalizing the isoxazole core with specific linkers and targeting moieties, it is possible to create conjugates that can selectively deliver a payload, such as a drug or an imaging agent, to a specific cell type or tissue. nih.gov

One approach involves the use of "click chemistry," a set of powerful and reliable reactions for the rapid and efficient synthesis of new chemical entities. researchgate.net Isoxazole derivatives can be designed to participate in these reactions, allowing for their straightforward conjugation to biomolecules or nanoparticles. For example, an isoxazole derivative could be functionalized with an azide (B81097) or an alkyne group, enabling its attachment to a targeting ligand via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

The resulting conjugates can be designed to have improved pharmacokinetic properties and reduced off-target toxicity compared to the unconjugated payload. This targeted approach is particularly relevant in the development of new cancer therapies, where the goal is to deliver potent cytotoxic agents directly to tumor cells while minimizing damage to healthy tissues. The versatility of isoxazole chemistry provides a platform for creating a wide range of conjugates for targeted delivery applications. nih.gov

Investigations in Corrosion Inhibition Mechanisms by Isoxazole Derivatives

A significant area of research for isoxazole derivatives is their application as corrosion inhibitors, particularly for mild steel in acidic environments. jmaterenvironsci.comarabjchem.orgkoreascience.kr Corrosion is a major issue in many industries, and the development of effective and environmentally friendly inhibitors is of great importance. arabjchem.org Isoxazole derivatives have shown considerable promise in this regard, with studies demonstrating their ability to significantly reduce the rate of corrosion. jmaterenvironsci.comchemrevlett.com

The mechanism of corrosion inhibition by isoxazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. jmaterenvironsci.commdpi.com This forms a protective layer that acts as a barrier, preventing the corrosive species in the environment from reaching the metal. koreascience.kr The efficiency of this inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally leading to greater protection. jmaterenvironsci.comarabjchem.org

The adsorption process can be influenced by the electronic properties of the isoxazole derivative. The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the isoxazole ring allows for strong interactions with the metal surface. mdpi.com Quantum chemical studies and molecular dynamics simulations have been used to investigate the adsorption behavior of these molecules and to understand the relationship between their molecular structure and their inhibition efficiency. researchgate.netnih.gov These studies help in the design of new and more effective isoxazole-based corrosion inhibitors. kfupm.edu.sa

| Inhibitor | Concentration | Inhibition Efficiency (%) | Temperature (°C) | Metal | Corrosive Medium | Reference |

| (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) | 300 ppm | 96.6 | 30 | Mild Steel | 1 M HCl | arabjchem.org |

| 5-phenylisoxazole (P) | 10 x 10-4 M | 66 | 30 | Mild Steel | 2 M HCl | jmaterenvironsci.com |

| 3-phenyl-5-isoxazolone (PI) | 10 x 10-4 M | 80 | 30 | Mild Steel | 2 M HCl | jmaterenvironsci.com |

| 5-(furan-2-yl)-3-(4-methoxyphenyl) isoxazole (FMPI) | 400 ppm | 96.88 | 30 | N80 Steel | 15% HCl | kfupm.edu.sa |

| 2-methoxy-6-(3-(4-methoxyphenyl)isoxazole-5-yl)phenol (MMIP) | 400 ppm | 94.31 | 30 | N80 Steel | 15% HCl | kfupm.edu.sa |

Future Directions and Emerging Research Avenues for 5 Methylisoxazol 4 Yl Methanol Chemistry

Innovations in Catalyst Design for Enhanced Synthetic Efficiency

The synthesis of the isoxazole (B147169) core, central to (5-Methylisoxazol-4-yl)methanol, is undergoing significant evolution driven by advanced catalyst design. The focus is on improving yield, selectivity, and sustainability. Recent progress includes the development of diverse catalytic systems that circumvent the limitations of classical methods. rsc.org

Environmentally benign procedures are a major thrust in this area. One-pot syntheses in aqueous media without any catalyst have been reported for certain isoxazoles, showcasing the potential for greener chemistry. nih.gov The use of recyclable deep eutectic solvents (DES) and ionic liquids also represents a move away from hazardous organic solvents. nih.gov Furthermore, heterogeneous catalysts, such as propylamine-functionalized cellulose, are being employed for the three-component synthesis of related isoxazol-5(4H)-ones, offering advantages like easy separation and catalyst recycling. mdpi.com

Transition metal catalysis continues to be a fruitful area of research. Gold(III) chloride has been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. organic-chemistry.org Copper-catalyzed methods are also prevalent, including a one-pot, regioselective procedure for 3,5-disubstituted isoxazoles from nitrile oxides and terminal acetylenes. nih.gov Other innovative catalysts include hydroxy(tosyloxy)iodobenzene (HTIB), which is a stable and easy-to-handle reagent for converting aldoximes to nitrile oxides for subsequent cycloaddition. nih.gov

Table 1: Comparison of Modern Catalytic Systems for Isoxazole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Sodium Malonate | Organocatalytic Cyclocondensation | Green solvent (water), room temperature, high yields. | nih.gov |

| Cu(I) / CuCl | Cycloaddition / Intramolecular Cyclization | High regioselectivity, one-pot procedures available. | nih.govorganic-chemistry.org |

| AuCl₃ | Cycloisomerization | Good yields under moderate conditions. | organic-chemistry.org |

| Ionic Liquids (ILs) | Cyclocondensation | Environmentally friendly, recyclable solvent/catalyst. | nih.gov |

| Amine-functionalized Cellulose | Heterogeneous Catalysis | Biodegradable, easy to separate, reusable. | mdpi.com |

| Hydroxy(tosyloxy)iodobenzene (HTIB) | Oxidation/Cycloaddition | Stable, easy to handle reagent. | nih.gov |

These advancements collectively aim to make the synthesis of complex isoxazoles like this compound more efficient, atom-economical, and environmentally friendly, thereby facilitating its broader application.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond its synthesis, researchers are exploring the latent reactivity of the this compound molecule to forge new chemical entities. This involves leveraging both the isoxazole ring and its functional substituents in unprecedented transformations.

A significant area of discovery is the ring-opening of isoxazoles. Due to the inherent weakness of the N-O bond, the isoxazole ring can be induced to open under specific conditions, providing access to highly functionalized linear molecules. wikipedia.org A notable example is the ring-opening fluorination of 4-substituted isoxazoles. organic-chemistry.org Treatment with an electrophilic fluorinating agent like Selectfluor® results in N-O bond cleavage and the formation of valuable α-fluorocyanoketones under mild conditions. researchgate.netacs.org These products serve as versatile intermediates for a variety of other fluorine-containing compounds. organic-chemistry.org Theoretical studies have been employed to predict the transition states of such base-promoted ring-opening reactions, which can help in designing catalysts to facilitate the transformation. acs.org

Another novel strategy involves the generation of a 4-isoxazolyl anionic species. By performing an iodine-magnesium exchange on a 4-iodoisoxazole (B1321973) precursor with a Grignard reagent, a nucleophilic isoxazole can be formed. thieme-connect.com This anion can then react with a wide range of electrophiles, allowing for the facile introduction of diverse functional groups at the 4-position, a transformation that is highly relevant for elaborating the this compound scaffold. thieme-connect.com Additionally, the isoxazole ring itself can undergo rearrangement; for instance, N-(isoxazol-4-yl)thioureas can be transformed into functionalized thiazoles, demonstrating a novel ring-to-ring conversion. capes.gov.br

Table 2: Emerging Transformations of the Isoxazole Ring

| Transformation | Reagents/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Ring-Opening Fluorination | Selectfluor® | α-Fluorocyanoketones | Introduces fluorine via N-O bond cleavage. | organic-chemistry.orgresearchgate.netacs.org |

| 4-Position Functionalization | iPrMgCl·LiCl, then Electrophiles | 4-Substituted Isoxazoles | Creates a nucleophilic isoxazole for C-C bond formation. | thieme-connect.com |

| Ring Transformation | Mo(CO)₆, Acid | Functionalized Thiazoles | Converts isoxazole ring into a different heterocycle. | capes.gov.br |

| Photochemical Rearrangement | UV Irradiation | Oxazoles | Isomerization via an azirine intermediate. | wikipedia.org |

Integration with Automation and High-Throughput Synthesis Platforms

The demand for rapid discovery and optimization in chemistry has spurred the integration of automated and high-throughput methods. The this compound scaffold is well-suited for these platforms, enabling the swift generation and screening of derivative libraries.

Flow chemistry is a particularly promising avenue. The synthesis of isoxazoles often involves multiple steps, such as oximation, chlorination, and cycloaddition, which can be telescoped into a continuous, automated flow process. researchgate.net This approach offers superior control over reaction parameters like temperature and residence time, enhances safety by minimizing the accumulation of unstable intermediates, and allows for efficient, on-demand production. researchgate.netdurham.ac.uk While some work has focused on the related oxazole (B20620) synthesis, the principles of using a multipurpose mesofluidic flow reactor are directly transferable to isoxazole production, enabling the creation of gram quantities of material or small, focused libraries. durham.ac.uk

In parallel, solid-phase synthesis has been utilized for the automated generation of combinatorial isoxazole libraries. nih.govnih.gov By anchoring an isoxazole precursor to a solid support, a series of reactions can be performed in a parallel format to quickly produce a large number of distinct compounds. nih.gov These libraries are invaluable for high-throughput screening programs, for example, in the discovery of new therapeutic agents. nih.govmdpi.com The combination of these automated platforms allows chemists to explore the chemical space around the this compound core far more rapidly than with traditional batch chemistry.

Advanced Predictive Modeling for Chemical Design and Discovery

Computational chemistry is becoming an indispensable tool for accelerating the design and discovery of new molecules. For derivatives of this compound, advanced modeling techniques are being used to predict chemical properties and biological activities, thereby guiding synthetic efforts toward the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. By building mathematical models that correlate the structural features of isoxazole derivatives with their observed biological activity, researchers can predict the potency of new, unsynthesized compounds. tandfonline.comresearchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize how steric, electrostatic, and hydrophobic fields influence activity, providing intuitive guidance for molecular design. nih.gov These models have been successfully applied to develop isoxazole derivatives as potential tubulin inhibitors and antifungal agents. tandfonline.comacs.org

Beyond QSAR, other computational methods are providing deeper insights. Molecular docking studies simulate how a molecule fits into the active site of a biological target, such as an enzyme or receptor, helping to rationalize activity and predict binding modes. frontiersin.orgnih.gov Molecular dynamics (MD) simulations can then model the behavior of the ligand-protein complex over time, providing a more dynamic picture of the interaction. acs.orgacs.org At a more fundamental level, Density Functional Theory (DFT) can be used to calculate the electronic properties of isoxazole derivatives, predicting their reactivity and even their potential performance in optoelectronic applications. acs.orgresearchgate.net

Table 3: Application of Predictive Modeling in Isoxazole Chemistry

| Modeling Technique | Application | Information Gained | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Drug Design, Agrochemicals | Predicts bioactivity; identifies key structural features for potency. | tandfonline.comnih.govnih.gov |

| Molecular Docking | Enzyme Inhibition Studies | Predicts binding orientation and affinity to a biological target. | frontiersin.orgnih.govacs.org |

| Molecular Dynamics (MD) | Enzyme Inhibition Studies | Simulates the stability and dynamics of ligand-protein complexes. | acs.orgacs.org |

| Density Functional Theory (DFT) | Reactivity, Materials Science | Calculates electronic structure, transition states, optoelectronic properties. | acs.orgresearchgate.net |

Expansion into Unexplored Areas of Chemical and Material Sciences

The unique structural and electronic properties of the isoxazole ring position this compound as a building block for novel applications beyond its traditional use in pharmaceuticals.

One of the most exciting future directions is in the field of advanced materials, particularly Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.orgnih.gov Their high surface area, tunable porosity, and chemical stability make them promising for applications in gas storage, catalysis, and environmental remediation. rsc.orgnih.gov The this compound molecule, with its defined geometry and functional handles (hydroxyl and methyl groups), is a potential candidate as a monomer for the synthesis of novel COFs. The hydroxyl group could be used directly or modified for dynamic covalent bond formation, a key step in COF synthesis. rsc.org

The inherent reactivity of the isoxazole ring also opens doors in other areas. The ability to undergo photochemical rearrangement suggests potential applications in photo-responsive materials or as a photo-cross-linker for chemoproteomic studies. wikipedia.org Furthermore, the established biological activity of isoxazoles in agrochemicals, such as fungicides and herbicides, suggests that new derivatives of this compound could be developed for crop protection. researchgate.net The synthesis of fluorinated analogues, made more accessible by novel ring-opening reactions, could also lead to new materials with unique properties, given the profound impact of fluorine on molecular characteristics like metabolic stability and liposolubility. organic-chemistry.orgresearchgate.net

Q & A

Q. What are the standard synthetic routes for (5-Methylisoxazol-4-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as substituted isoxazole derivatives. A common method includes reacting 5-methylisoxazole-4-carboxylic acid derivatives with reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in methanol or tetrahydrofuran (THF). For example, bromoacetamide intermediates have been reduced under controlled ammonia/methanol conditions at low temperatures (-60°C) to yield hydroxymethyl derivatives . Optimization involves adjusting stoichiometry, temperature (-60°C to room temperature), and reaction time (16–24 hours). Purification often employs recrystallization from methanol or column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and hydroxyl group presence.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- FT-IR : Identification of O-H (3200–3600 cm) and C-O (1050–1250 cm) stretches.

- X-ray Crystallography : For absolute configuration determination. Tools like SHELXL refine crystallographic data, while ORTEP-III generates thermal ellipsoid models .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Storage : Keep at 0–6°C in amber glass bottles to prevent light-induced degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood due to potential respiratory irritancy (refer to SDS for specific derivatives) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC values (e.g., AChE inhibition: 0.63 ± 0.001 µM vs. urease inhibition: 2.39 ± 0.005 µM ) may arise from:

- Assay Variability : Standardize protocols (e.g., enzyme source, substrate concentration).

- Structural Modifications : Compare derivatives with varying substituents (e.g., methyl vs. isopropyl groups ).

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinities and validate experimental results .

Q. What methodologies are effective for evaluating the anticancer potential of this compound derivatives?

- In Vitro Assays :

- Cell Proliferation : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC calculations.

- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .

- In Vivo Models : Xenograft studies in mice, monitoring tumor volume reduction and toxicity.

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bcl-2, Bax) and cell cycle regulators (p21, cyclin D1) .

Q. How can computational chemistry enhance the design of this compound-based inhibitors?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity using tools like MOE or Schrödinger.

- Dynamics Simulations : Molecular dynamics (MD) in GROMACS to assess binding stability over time.

- ADMET Prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. What strategies improve the yield and scalability of this compound synthesis?

- Catalyst Optimization : Replace traditional bases (e.g., NaOH) with organocatalysts to reduce side reactions.

- Flow Chemistry : Continuous flow reactors for precise temperature control and faster reaction times.

- Green Solvents : Substitute methanol with cyclopentyl methyl ether (CPME) for safer large-scale production .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays involving this compound?

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity.

- Liposomal Encapsulation : Formulate with phosphatidylcholine to improve bioavailability in cell-based assays .

Q. What crystallographic techniques are critical for resolving the solid-state structure of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。